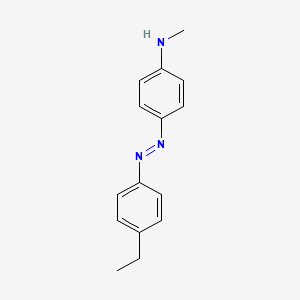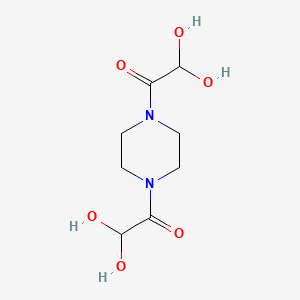
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole is a complex organic compound with a unique structure that includes an isoindole ring
Preparation Methods
The synthesis of 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole typically involves multiple steps. One common method includes the reaction of an appropriate precursor with nitromethane under specific conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the isoindole ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and equipment. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development due to its unique structure and reactivity.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism may vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole can be compared with other similar compounds, such as:
2-Naphthalenol: This compound has a different structure but shares some chemical properties.
Tetramethyl acetyloctahydronaphthalenes: These compounds have similar applications in industry and research.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
CAS No. |
56593-86-3 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3Z)-2-ethyl-3-(nitromethylidene)-3a,4,5,6,7,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C11H18N2O2/c1-2-12-7-9-5-3-4-6-10(9)11(12)8-13(14)15/h8-10H,2-7H2,1H3/b11-8- |
InChI Key |
NGFPWRMWKFFWRD-FLIBITNWSA-N |
Isomeric SMILES |
CCN\1CC2CCCCC2/C1=C/[N+](=O)[O-] |
Canonical SMILES |
CCN1CC2CCCCC2C1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)


![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)



![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)


![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)

